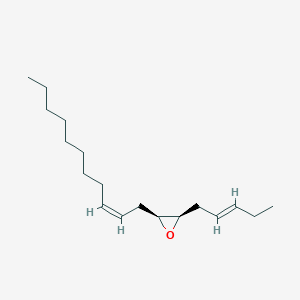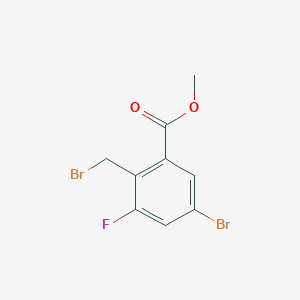![molecular formula C16H17N3O5 B12929540 (2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)
(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid is a complex organic compound that features an imidazole ring, a phenylmethoxycarbonyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Introduction of the Phenylmethoxycarbonyl Group: This step can be achieved by reacting the imidazole derivative with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The imidazole ring is known to interact with various biological targets, making this compound valuable for biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with desirable properties.
Mécanisme D'action
The mechanism of action of (2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. The phenylmethoxycarbonyl group can interact with hydrophobic pockets in proteins, affecting their conformation and activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar to the imidazole ring in the compound.
Carnosine: A dipeptide containing an imidazole ring, similar to the structure of the compound.
Imidazole-4-acetic acid: A compound with an imidazole ring and a carboxylic acid group, similar to the propanoic acid moiety in the compound.
Uniqueness
(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid is unique due to the combination of its functional groups. The presence of the phenylmethoxycarbonyl group distinguishes it from other imidazole-containing compounds, providing unique chemical and biological properties.
Propriétés
Formule moléculaire |
C16H17N3O5 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C16H17N3O5/c20-7-6-19(14(15(21)22)8-13-9-17-11-18-13)16(23)24-10-12-4-2-1-3-5-12/h1-5,7,9,11,14H,6,8,10H2,(H,17,18)(H,21,22)/t14-/m0/s1 |
Clé InChI |
XMWXASRXFZEQJY-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N(CC=O)[C@@H](CC2=CN=CN2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)N(CC=O)C(CC2=CN=CN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)


![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)


![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)


